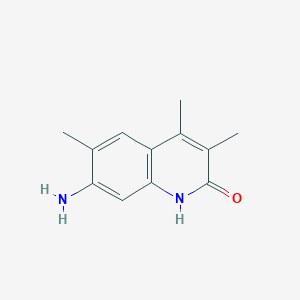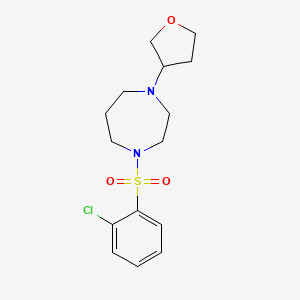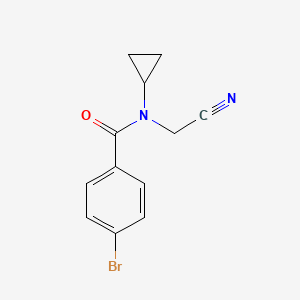![molecular formula C16H15N3O3S B2641621 N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-95-8](/img/structure/B2641621.png)
N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Mecanismo De Acción
Target of Action
The primary targets of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound has shown to be particularly effective against the Colo205 cell line .
Mode of Action
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide interacts with its targets by inducing G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases . These enzymes play essential roles in programmed cell death, including apoptosis.
Result of Action
The molecular and cellular effects of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide’s action include the induction of G2/M cell cycle arrest and the initiation of apoptosis . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activity .
Análisis Bioquímico
Biochemical Properties
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to exhibit anti-cancer activity against various cancer cell lines . It interacts with key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .
Cellular Effects
This compound has shown to influence cell function significantly. It induces G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Molecular Mechanism
The molecular mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . It can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits anti-cancer activity against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory and anti-microbial activities.
Comparación Con Compuestos Similares
Similar Compounds
6-methoxybenzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Phenoxyacetohydrazide derivatives: These compounds share the phenoxyacetohydrazide moiety and are known for their anti-inflammatory and anti-microbial properties.
Uniqueness
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is unique due to the combination of the benzothiazole and phenoxyacetohydrazide moieties, which confer a distinct set of biological activities. This combination allows the compound to interact with multiple molecular targets and pathways, making it a versatile candidate for various scientific applications .
Propiedades
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXIHTWERGHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)



![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)
![4-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2641550.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2641557.png)


